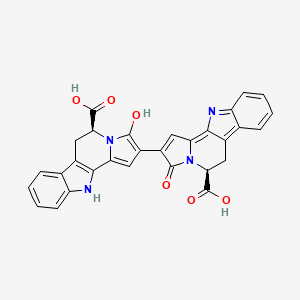
Trichotomine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichotomine is a member of beta-carbolines.
Applications De Recherche Scientifique
Food Industry
Trichotomine has been identified as a promising natural food colorant. Its stability and safety as a food additive are critical for its application in the industry.
- Stability Studies : Research indicates that glycosylated forms of this compound exhibit greater stability compared to unglycosylated variants. This stability is crucial for maintaining color in food products during processing and storage .
- Colorant Potential : As a natural blue pigment, this compound can be used in beverages, confectionery, and dairy products. Studies have demonstrated its effectiveness in providing vibrant color without the adverse effects associated with synthetic dyes .
Pharmaceutical Applications
This compound's bioactive properties have led to investigations into its medicinal potential.
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This has implications for developing supplements aimed at improving health outcomes .
- Anti-inflammatory Effects : In vitro studies using murine macrophage cell lines have shown that this compound can inhibit inflammatory responses, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : this compound has demonstrated activity against various pathogens, indicating its potential as an antimicrobial agent. Further research is ongoing to explore its efficacy against resistant strains of bacteria .
Cosmetic Industry
The cosmetic sector is increasingly interested in natural pigments like this compound due to consumer demand for safe and effective ingredients.
- Skin Whitening and Anti-aging : Preliminary studies suggest that this compound may have skin-whitening effects and could be incorporated into formulations aimed at reducing signs of aging .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Case Study 1: Stability of this compound in Food Products
A study evaluated the stability of this compound in various food matrices under different storage conditions. Results indicated that glycosylated this compound maintained color integrity better than its non-glycosylated counterpart, making it suitable for commercial use in food products.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound showed promising results against Escherichia coli and Staphylococcus aureus. The study highlighted the potential of this compound as a natural preservative in food systems.
Propriétés
Numéro CAS |
53472-14-3 |
|---|---|
Formule moléculaire |
C30H20N4O6 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
(5S)-2-[(5S)-5-carboxy-3-hydroxy-6,11-dihydro-5H-indolizino[8,7-b]indol-2-yl]-3-oxo-5,6-dihydroindolizino[8,7-b]indole-5-carboxylic acid |
InChI |
InChI=1S/C30H20N4O6/c35-27-17(11-21-25-15(9-23(29(37)38)33(21)27)13-5-1-3-7-19(13)31-25)18-12-22-26-16(14-6-2-4-8-20(14)32-26)10-24(30(39)40)34(22)28(18)36/h1-8,11-12,23-24,31,35H,9-10H2,(H,37,38)(H,39,40)/t23-,24-/m0/s1 |
Clé InChI |
LGVWLGJCDLVSOA-ZEQRLZLVSA-N |
SMILES |
C1C(N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)CC(N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O |
SMILES isomérique |
C1[C@H](N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)C[C@H](N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O |
SMILES canonique |
C1C(N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)CC(N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















